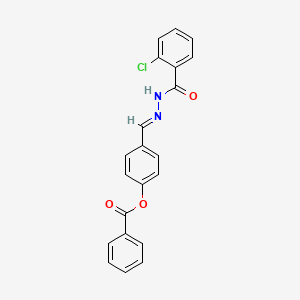
(E)-4-((2-(2-chlorobenzoyl)hydrazono)methyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato es un compuesto orgánico complejo que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un doble enlace carbono-nitrógeno (C=N) conectado a una unidad de hidrazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato normalmente implica la reacción de 2-clorobenzoil hidrazina con ácido 4-formilbenzoico en condiciones ácidas o básicas. La reacción procede mediante la formación de un intermedio de hidrazona, que luego se esterifica para dar el producto final. Los disolventes comunes utilizados en esta síntesis incluyen etanol, metanol y acetonitrilo, con temperaturas de reacción que oscilan entre la temperatura ambiente y las condiciones de reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la unidad de hidrazona en derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
(E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Medicina: Se ha explorado su potencial como agente terapéutico debido a su capacidad de interactuar con objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo, evitando así la unión del sustrato y la posterior catálisis .
Comparación Con Compuestos Similares
Compuestos similares
Hidrazonas: Otros derivados de hidrazonas, como los sintetizados a partir de diferentes aldehídos aromáticos e hidrazinas, presentan una reactividad y aplicaciones similares.
Singularidad
(E)-4-((2-(2-clorobenzoil)hidrazono)metil)fenil benzoato es único debido a la presencia tanto de una unidad de hidrazona como de un grupo éster benzoato.
Propiedades
Fórmula molecular |
C21H15ClN2O3 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15ClN2O3/c22-19-9-5-4-8-18(19)20(25)24-23-14-15-10-12-17(13-11-15)27-21(26)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+ |
Clave InChI |
UXYIINFUESWBMI-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)

![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)

![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689434.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689437.png)
![2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11689444.png)


![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
